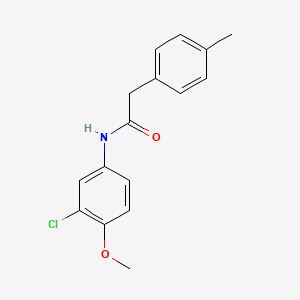![molecular formula C18H20N2OS B5851521 4-{[4-(4-methylphenyl)-1-piperazinyl]carbonothioyl}phenol](/img/structure/B5851521.png)
4-{[4-(4-methylphenyl)-1-piperazinyl]carbonothioyl}phenol
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4-{[4-(4-methylphenyl)-1-piperazinyl]carbonothioyl}phenol, also known as MPPT, is a chemical compound that has gained attention in the scientific community due to its potential therapeutic applications. MPPT belongs to the class of piperazine derivatives and has been shown to exhibit interesting pharmacological properties. In
Wirkmechanismus
The exact mechanism of action of 4-{[4-(4-methylphenyl)-1-piperazinyl]carbonothioyl}phenol is not fully understood. However, it has been suggested that 4-{[4-(4-methylphenyl)-1-piperazinyl]carbonothioyl}phenol acts as a 5-HT1A receptor agonist and a dopamine D2 receptor antagonist. These actions are believed to contribute to the anxiolytic, antidepressant, and antinociceptive properties of 4-{[4-(4-methylphenyl)-1-piperazinyl]carbonothioyl}phenol.
Biochemical and Physiological Effects:
4-{[4-(4-methylphenyl)-1-piperazinyl]carbonothioyl}phenol has been shown to have several biochemical and physiological effects. It has been shown to increase the levels of serotonin and dopamine in certain areas of the brain, which may contribute to its therapeutic effects. 4-{[4-(4-methylphenyl)-1-piperazinyl]carbonothioyl}phenol has also been shown to decrease the levels of corticosterone, a hormone that is associated with stress.
Vorteile Und Einschränkungen Für Laborexperimente
One advantage of using 4-{[4-(4-methylphenyl)-1-piperazinyl]carbonothioyl}phenol in lab experiments is its high potency and selectivity. 4-{[4-(4-methylphenyl)-1-piperazinyl]carbonothioyl}phenol has been shown to have a high affinity for the 5-HT1A receptor and a low affinity for other receptors, which makes it a useful tool for studying the 5-HT1A receptor. However, one limitation of using 4-{[4-(4-methylphenyl)-1-piperazinyl]carbonothioyl}phenol in lab experiments is its low solubility in water, which can make it difficult to work with in certain experimental conditions.
Zukünftige Richtungen
There are several future directions for the study of 4-{[4-(4-methylphenyl)-1-piperazinyl]carbonothioyl}phenol. One direction is to further investigate its potential therapeutic applications, particularly in the treatment of neurological disorders such as Parkinson's disease and Alzheimer's disease. Another direction is to explore its mechanism of action in more detail, which could lead to the development of more selective and potent compounds. Finally, there is a need to develop better methods for synthesizing and working with 4-{[4-(4-methylphenyl)-1-piperazinyl]carbonothioyl}phenol in lab experiments.
Synthesemethoden
The synthesis of 4-{[4-(4-methylphenyl)-1-piperazinyl]carbonothioyl}phenol involves the reaction of 4-hydroxybenzenecarbothioamide and 1-benzyl-4-methylpiperazine in the presence of potassium carbonate. This reaction leads to the formation of 4-{[4-(4-methylphenyl)-1-piperazinyl]carbonothioyl}phenol as a white solid with a melting point of 187-189°C. The purity of the compound can be confirmed by using techniques such as NMR spectroscopy and HPLC.
Wissenschaftliche Forschungsanwendungen
4-{[4-(4-methylphenyl)-1-piperazinyl]carbonothioyl}phenol has been the subject of several scientific studies due to its potential therapeutic applications. It has been shown to have anxiolytic, antidepressant, and antinociceptive properties. 4-{[4-(4-methylphenyl)-1-piperazinyl]carbonothioyl}phenol has also been investigated for its potential use in the treatment of Parkinson's disease, Alzheimer's disease, and schizophrenia.
Eigenschaften
IUPAC Name |
(4-hydroxyphenyl)-[4-(4-methylphenyl)piperazin-1-yl]methanethione |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H20N2OS/c1-14-2-6-16(7-3-14)19-10-12-20(13-11-19)18(22)15-4-8-17(21)9-5-15/h2-9,21H,10-13H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GUJQKZHEZFEAOA-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)N2CCN(CC2)C(=S)C3=CC=C(C=C3)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H20N2OS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
312.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(4-Hydroxyphenyl)-[4-(4-methylphenyl)piperazin-1-yl]methanethione | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![3-{[4-(acetyloxy)benzoyl]amino}benzoic acid](/img/structure/B5851439.png)

![4-{[3-(3-chlorophenyl)acryloyl]amino}benzamide](/img/structure/B5851456.png)


![acetone [4-(3,4-dichlorophenyl)-1,3-thiazol-2-yl]hydrazone](/img/structure/B5851466.png)



![{5-bromo-2-[(4-fluorobenzyl)oxy]phenyl}methanol](/img/structure/B5851505.png)
![N-[2-(4-hydroxyphenyl)ethyl]-N'-phenylthiourea](/img/structure/B5851508.png)


